Tyrosine Kinase Peptide 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

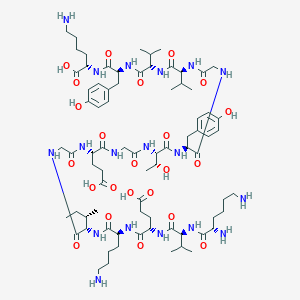

Molecular Formula |

C77H124N18O23 |

|---|---|

Molecular Weight |

1669.9 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]butanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C77H124N18O23/c1-10-43(8)64(95-70(110)50(18-12-15-33-79)86-69(109)52(29-31-60(104)105)87-73(113)62(41(4)5)93-66(106)49(81)17-11-14-32-78)72(112)84-37-56(99)85-51(28-30-59(102)103)67(107)82-39-58(101)92-65(44(9)96)76(116)89-54(35-45-20-24-47(97)25-21-45)68(108)83-38-57(100)91-61(40(2)3)75(115)94-63(42(6)7)74(114)90-55(36-46-22-26-48(98)27-23-46)71(111)88-53(77(117)118)19-13-16-34-80/h20-27,40-44,49-55,61-65,96-98H,10-19,28-39,78-81H2,1-9H3,(H,82,107)(H,83,108)(H,84,112)(H,85,99)(H,86,109)(H,87,113)(H,88,111)(H,89,116)(H,90,114)(H,91,100)(H,92,101)(H,93,106)(H,94,115)(H,95,110)(H,102,103)(H,104,105)(H,117,118)/t43-,44+,49-,50-,51-,52-,53-,54-,55-,61-,62-,63-,64-,65-/m0/s1 |

InChI Key |

LJDCPBIMSKFGET-OTBOVQIOSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)N |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)N |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of Tyrosine Kinase Peptide 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosine Kinase Peptide 1 (TKP1), a synthetic peptide with the amino acid sequence KVEKIGEGTYGVVYK, serves as a crucial tool in the study of signal transduction pathways mediated by protein tyrosine kinases (PTKs).[1] Derived from the sequence of p34cdc2, this peptide has been extensively characterized as a specific and efficient substrate for a subset of PTKs, making it an invaluable reagent for kinase activity assays and inhibitor screening.[2] This technical guide provides an in-depth exploration of the mechanism of action of this compound, including its substrate specificity, the signaling pathways it pertains to, and detailed experimental protocols for its use.

Core Mechanism of Action: A Specific Substrate for Src Family Kinases

The primary mechanism of action of this compound lies in its role as a substrate for phosphorylation by protein tyrosine kinases. The tyrosine residue within its sequence (EGY GV) is the specific site of phosphorylation. Extensive studies have revealed that TKP1 is a highly specific substrate for the Src family of non-receptor tyrosine kinases.[2] This family includes key regulators of cellular processes such as proliferation, differentiation, survival, and migration.

Substrate Specificity:

Kinase assays have demonstrated that this compound is efficiently phosphorylated by several members of the Src family, including:

-

c-Src (p60c-src): A prototypical member of the family involved in numerous signaling pathways.[3]

-

Lck (p56lck): Primarily expressed in T-lymphocytes and crucial for T-cell receptor signaling.[3]

-

Lyn (p56lyn): Involved in B-cell receptor signaling and other hematopoietic cell functions.[2]

-

Fyn (p55fyn): Plays a role in neuronal development and immune cell signaling.[2]

Conversely, this compound is a poor substrate for non-Src family tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Abl kinase.[2] This high degree of specificity is a key advantage for researchers seeking to isolate and study the activity of Src family kinases.

Signaling Pathways

The phosphorylation of this compound in vitro mimics the phosphorylation of natural substrates of Src family kinases in vivo. Therefore, assays utilizing this peptide provide insights into the activation state of signaling pathways regulated by these kinases. The Src family kinases are integral components of numerous signaling cascades, including:

-

Growth Factor Receptor Signaling: Src kinases are often activated downstream of receptor tyrosine kinases (RTKs) like EGFR and PDGFR, though TKP1 is not a direct substrate for these receptors. Src family kinases act as crucial signal transducers, relaying signals from the cell surface to intracellular pathways that control cell growth and proliferation.

-

Integrin Signaling: Src kinases are key players in signaling pathways initiated by integrins, which mediate cell adhesion to the extracellular matrix. These pathways regulate cell migration, survival, and cytoskeletal organization.

-

Immune Cell Signaling: As exemplified by Lck and Lyn, Src family kinases are central to the signaling cascades initiated by T-cell receptors (TCRs) and B-cell receptors (BCRs), which are fundamental for adaptive immunity.

The use of this compound in kinase assays allows for the quantitative measurement of Src family kinase activity, which can be correlated with the activation status of these critical signaling pathways.

Quantitative Data

| Kinase | Typical TKP1 Concentration in Assay | Reference(s) |

| c-Src (h) | 250 µM | [4] |

Experimental Protocols

Radiometric Kinase Assay for c-Src Activity

This protocol is a common method for quantifying the activity of c-Src kinase using this compound as a substrate.

Materials:

-

Recombinant active c-Src (human)

-

This compound (KVEKIGEGTYGVVYK)

-

Assay Buffer (e.g., 8 mM MOPS pH 7.0, 0.2 mM EDTA)

-

Magnesium Acetate (10 mM)

-

[γ-³³P]-ATP (specific activity ~500 cpm/pmol)

-

Phosphoric Acid (0.5% and 0.425%)

-

Methanol

-

Filter paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing 8 mM MOPS pH 7.0, 0.2 mM EDTA, and 250 µM this compound.

-

Add 5-10 mU of active c-Src kinase to the reaction mixture.

-

Initiate the reaction by adding a mixture of 10 mM Magnesium Acetate and [γ-³³P]-ATP.

-

Incubate the reaction for 40 minutes at room temperature.

-

Stop the reaction by adding phosphoric acid to a final concentration of 0.5%.

-

Spot an aliquot of the reaction mixture onto a filter paper.

-

Wash the filter paper four times for 4 minutes each with 0.425% phosphoric acid.

-

Perform a final wash with methanol.

-

Dry the filter paper and measure the incorporated radioactivity using a scintillation counter.

ELISA-Based Kinase Assay

This protocol provides a non-radioactive method for detecting the phosphorylation of this compound.

Materials:

-

Biotinylated this compound

-

Recombinant active Src family kinase

-

Kinase reaction buffer

-

ATP

-

Streptavidin-coated microplate

-

Anti-phosphotyrosine antibody conjugated to an enzyme (e.g., HRP)

-

Substrate for the enzyme (e.g., TMB for HRP)

-

Stop solution

-

Plate reader

Procedure:

-

Coat a streptavidin-coated microplate with biotinylated this compound.

-

Wash the plate to remove unbound peptide.

-

Prepare the kinase reaction mixture containing the active Src family kinase, kinase reaction buffer, and ATP.

-

Add the kinase reaction mixture to the wells and incubate to allow for peptide phosphorylation.

-

Wash the plate to remove the kinase and ATP.

-

Add the anti-phosphotyrosine antibody-enzyme conjugate and incubate.

-

Wash the plate to remove unbound antibody.

-

Add the enzyme substrate and incubate to allow for color development.

-

Stop the reaction with a stop solution.

-

Read the absorbance at the appropriate wavelength using a plate reader.

Visualizations

References

- 1. This compound [KVEKIGEGTYGVVYK] - 5 mg [anaspec.com]

- 2. A synthetic peptide derived from p34cdc2 is a specific and efficient substrate of src-family tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Src Substrate Peptide | 12-140 [merckmillipore.com]

- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

An In-depth Technical Guide on a Model Tyrosine Kinase Peptide Substrate

A Note on "Tyrosine Kinase Peptide 1" : The term "this compound" (TKP1) does not correspond to a standardized or widely recognized molecule in scientific literature. This guide will therefore focus on a well-characterized, representative synthetic peptide substrate for the Src tyrosine kinase, a pivotal enzyme in cell signaling. The principles and methodologies described are broadly applicable to the study of other tyrosine kinase peptide substrates.

Discovery and History

The discovery of protein tyrosine phosphorylation in the late 1970s was a landmark event in cell biology, revealing a novel mechanism of signal transduction.[1][2] Initially, the protein kinase activity associated with the v-Src oncogene of the Rous sarcoma virus was thought to phosphorylate serine and threonine residues.[2] However, in 1979, Tony Hunter and Bart Sefton demonstrated that v-Src is, in fact, a tyrosine kinase, a discovery that opened up a new field of cancer research.[2]

This led to the identification of numerous other tyrosine kinases, including receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR) and non-receptor tyrosine kinases like Src and Abl.[1][3][4] To study the activity and specificity of these newly discovered enzymes, researchers required defined substrates. This need spurred the development of synthetic peptide substrates.

Early studies in the 1980s revealed that the amino acid sequence surrounding a target tyrosine residue is crucial for recognition by a specific tyrosine kinase.[5] It was observed that many viral transforming proteins had one or more glutamic acid residues near the N-terminal side of the phosphorylated tyrosine.[5] This insight guided the design of the first synthetic peptide substrates for tyrosine kinases.[5]

One such widely used model peptide for Src kinase is based on the autophosphorylation site of pp60c-Src, with a sequence such as AEEEIYGEFEAKKKK .[6][7] This and similar peptides have been instrumental in dissecting the kinetics and inhibition of Src and other tyrosine kinases.[6][7]

Biological Function and Signaling Pathways

Synthetic tyrosine kinase peptide substrates do not have an intrinsic biological function within a cell. Instead, they are powerful tools designed to mimic the natural protein substrates of tyrosine kinases in vitro.[8] By acting as a substrate, they enable researchers to quantify the enzymatic activity of a specific kinase.[9]

Tyrosine kinases, the enzymes these peptides are designed to study, are central to a vast number of cellular signaling pathways that regulate cell growth, differentiation, migration, and survival.[3][4] These pathways are often initiated by the binding of an extracellular ligand (like a growth factor) to a receptor tyrosine kinase on the cell surface.[10]

This binding event triggers the dimerization of the receptor and the autophosphorylation of tyrosine residues in its intracellular domain.[10] These newly phosphorylated tyrosines then act as docking sites for downstream signaling proteins containing Src Homology 2 (SH2) domains, initiating a cascade of intracellular events.[10][11]

A key downstream pathway is the Ras-MAPK pathway, which is crucial for cell proliferation.[10][12] Adaptor proteins like Grb2 bind to the phosphorylated receptor and recruit other proteins, ultimately leading to the activation of the small G-protein Ras.[11] Ras then activates a cascade of serine/threonine kinases (the MAPK cascade) that relays the signal to the nucleus to alter gene expression.[11][12]

Non-receptor tyrosine kinases, such as those in the Src family, also play critical roles in these signaling networks.[3][4] They can be activated by RTKs and are involved in pathways controlling the cytoskeleton, cell adhesion, and immune responses.[3][4]

Quantitative Data

The interaction between a tyrosine kinase and its peptide substrate can be characterized by several quantitative parameters. The Michaelis constant (Km) and the catalytic rate constant (kcat) are fundamental to describing the kinetics of the phosphorylation reaction.

| Parameter | Description | Typical Value for Src and Model Peptide |

| Km | The concentration of the peptide substrate at which the reaction rate is half of its maximum. A lower Km indicates a higher affinity of the enzyme for the substrate. | The apparent Km for the phosphorylation of a peptide corresponding to the autophosphorylation site of pp60src by the Y73 virus-transforming protein-associated kinase was found to be approximately 5 mM.[5] |

| kcat | The turnover number, representing the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. | Varies depending on the specific kinase and reaction conditions. |

| kcat/Km | The catalytic efficiency of the enzyme, reflecting both its binding affinity and its catalytic activity. | A higher value indicates a more efficient enzyme. |

Note: The specific values for these parameters can vary depending on the exact peptide sequence, the specific tyrosine kinase being studied, and the experimental conditions (e.g., temperature, pH, ATP concentration).

Experimental Protocols

The primary experimental use for a tyrosine kinase peptide substrate is in an in vitro kinase assay.[9][13] This assay measures the ability of a kinase to transfer a phosphate group from ATP to the tyrosine residue on the peptide substrate.

In Vitro Kinase Assay (Radiometric)

This is a classic method for measuring kinase activity.

Materials:

-

Purified tyrosine kinase (e.g., recombinant Src)

-

Synthetic peptide substrate (e.g., AEEEIYGEFEAKKKK)

-

Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

[γ-³²P]ATP (radioactive ATP)

-

ATP solution

-

Phosphocellulose paper

-

Wash buffer (e.g., 75 mM phosphoric acid)

-

Scintillation counter and scintillation fluid

Protocol:

-

Prepare a reaction mixture containing the kinase buffer, the purified kinase, and the peptide substrate.

-

Initiate the reaction by adding a mixture of non-radioactive ATP and [γ-³²P]ATP.

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time period (e.g., 10-30 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto a piece of phosphocellulose paper. The negatively charged phosphate groups on the paper will bind the positively charged peptide.

-

Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.

-

Place the dried phosphocellulose paper in a vial with scintillation fluid and measure the amount of radioactivity using a scintillation counter. The amount of incorporated radioactivity is proportional to the kinase activity.

In Vitro Kinase Assay (Fluorescence-Based)

This is a non-radioactive alternative that offers a continuous readout of kinase activity.[14]

Materials:

-

Purified tyrosine kinase

-

Fluorescently labeled peptide substrate (e.g., a peptide with an environmentally sensitive fluorophore near the tyrosine)

-

Kinase reaction buffer

-

ATP solution

-

Fluorometer

Protocol:

-

Prepare a reaction mixture in a cuvette containing the kinase buffer and the fluorescent peptide substrate.[14]

-

Place the cuvette in a fluorometer and record the baseline fluorescence.

-

Initiate the reaction by adding ATP.

-

Monitor the change in fluorescence intensity over time.[14] The phosphorylation of the peptide can cause a conformational change that alters the fluorescence of the nearby fluorophore, providing a real-time measure of kinase activity.[14]

Visualizations

Signaling Pathway Diagram

Caption: A simplified signaling pathway initiated by a Receptor Tyrosine Kinase (RTK).

Experimental Workflow Diagram

Caption: Workflow for a radiometric in vitro kinase assay.

References

- 1. Receptor Tyrosine Kinases: Legacy of the First Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. apexbt.com [apexbt.com]

- 4. Tyrosine kinase - Wikipedia [en.wikipedia.org]

- 5. Synthetic peptide substrates for a tyrosine protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Src Optimal Peptide Substrate [AEEEIYGEFEAKKKK] - 1 mg [anaspec.com]

- 7. Substrate binding to Src: A new perspective on tyrosine kinase substrate recognition from NMR and molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides | Springer Nature Experiments [experiments.springernature.com]

- 10. fiveable.me [fiveable.me]

- 11. Signaling Pathways of Tyrosine Kinase Receptors - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Receptor Tyrosine Kinase Signaling - GeeksforGeeks [geeksforgeeks.org]

- 13. In vitro kinase assay [bio-protocol.org]

- 14. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Tyrosine Kinase Peptide 1 in Cellular Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tyrosine Kinase Peptide 1, a widely utilized generic substrate in the study of protein tyrosine kinase (PTK) signaling. The guide details its role as a substrate, its application in key experimental assays, and its context within major signaling cascades.

Introduction to this compound

This compound is a synthetic peptide with the amino acid sequence KVEKIGEGTYGVVYK [1][2]. This sequence is derived from amino acids 6-20 of p34cdc2, a cell division cycle protein[2][3]. It is designed to be a generic substrate for a variety of protein tyrosine kinases (PTKs), making it a valuable tool for in vitro kinase assays[3]. It is particularly noted for its use as a substrate for Src family kinases, such as c-Src and Lck[4]. The peptide's utility lies in its ability to be phosphorylated on its tyrosine residue by active kinases, providing a measurable output for enzyme activity.

Role in Cellular Signaling Pathways

As a generic substrate, this compound does not belong to a single specific signaling pathway but rather serves as a tool to study the activity of kinases that are integral to numerous pathways. When introduced into a system (e.g., a cell lysate or a purified kinase preparation), the phosphorylation of this peptide can act as a proxy for the phosphorylation of endogenous substrates. The kinases that phosphorylate this peptide are key players in cascades that regulate a multitude of cellular processes, including growth, proliferation, differentiation, and metabolism[4][5][6][7].

Two of the most critical signaling pathways regulated by tyrosine kinases are the MAPK/ERK and PI3K/AKT pathways. These pathways are often initiated by the activation of receptor tyrosine kinases (RTKs) at the cell surface.

MAPK/ERK Pathway: This pathway is a central signaling cascade that converts extracellular signals into a wide range of cellular responses. Activation of an RTK leads to the recruitment of adaptor proteins like Grb2, which in turn activates the small GTPase Ras. Ras then initiates a kinase cascade, activating Raf (a MAPKKK), which phosphorylates and activates MEK (a MAPKK), which finally phosphorylates and activates ERK (a MAPK). Activated ERK can then translocate to the nucleus to regulate gene expression. A generic tyrosine kinase substrate is phosphorylated at the initial stages of such cascades by activated receptor or non-receptor tyrosine kinases.

PI3K/AKT Pathway: This pathway is crucial for promoting cell survival, growth, and proliferation. Upon ligand binding, RTKs can activate Phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates PIP2 to generate PIP3, a second messenger that recruits and activates kinases such as PDK1 and Akt. Activated Akt proceeds to phosphorylate a host of downstream targets that inhibit apoptosis and promote cell cycle progression and protein synthesis[4][5][6][7]. The activity of the initial tyrosine kinases in this pathway can be monitored using substrates like this compound.

Quantitative Data Presentation

Table 1: Kinetic Parameters of Representative Tyrosine Kinase Substrate Peptides

| Kinase | Peptide Substrate Sequence | Km (µM) | Vmax (nmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| pp60c-src | EFEYAFF | 210 | 680 | - | - | [2] |

| JAK1 | GETEEEITYGYFER | 150 | - | 0.44 | 2,900 | [1] |

| ZAP70 | EPEEPEpYEEPEQE | 130 | - | 0.81 | 6,200 | [1] |

| Csk | KEEEPIYEEFFE | 340 | - | 1.9 | 5,600 | [8] |

Note: The data presented are for the specified peptides and kinases and serve as examples. Kinetic constants for this compound would need to be determined empirically.

Table 2: Physical Properties of this compound

| Property | Value | Reference |

| Sequence | KVEKIGEGTYGVVYK | [1][2] |

| Molecular Weight | ~1670 Da | |

| Source | Synthetic, based on p34cdc2 (aa 6-20) | [2][4][3] |

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and a typical experimental workflow using this compound.

References

- 1. The intrinsic substrate specificity of the human tyrosine kinome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A synthetic peptidic substrate of minimal size and semioptimal sequence for the protein tyrosine kinase pp60c-src - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 4. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]

- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. cusabio.com [cusabio.com]

- 8. pubs.acs.org [pubs.acs.org]

The Role of Peptides in Tyrosine Kinase Cancer Research: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the pivotal role of peptides in the study of protein tyrosine kinases (TKs), a superclass of enzymes that are central to cellular signaling and frequently dysregulated in cancer. While the term "Tyrosine Kinase Peptide 1" does not refer to a single, universally recognized molecule, it aptly represents the broad and critical use of peptides as tools and therapeutic candidates in tyrosine kinase research. This document will explore the multifaceted functions of these peptides, from their application as substrates in activity assays to their potential as targeted cancer therapies, using the non-receptor tyrosine kinase c-Src as a primary exemplar.

Introduction to Tyrosine Kinases in Oncology

Tyrosine kinases are enzymes that catalyze the transfer of a phosphate group from ATP to tyrosine residues on protein substrates. This phosphorylation event acts as a molecular switch, modulating protein function and propagating signals that govern a multitude of cellular processes, including growth, differentiation, migration, and apoptosis.[1][2][3] Broadly classified into receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (NRTKs), this enzyme family includes over 90 members in the human genome.[4][5][6]

Dysregulation of tyrosine kinase activity, through mechanisms such as gain-of-function mutations, gene amplification, or chromosomal translocations, is a hallmark of many cancers.[2][7] This aberrant signaling can lead to uncontrolled cell proliferation and survival, making TKs prime targets for therapeutic intervention.[2][6][7] The development of tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of various malignancies, including chronic myeloid leukemia (CML) and certain types of lung cancer.[1][8][9]

Peptides, both synthetic and endogenous, are indispensable tools in the study of tyrosine kinases. They serve as:

-

Substrates for quantifying kinase activity.

-

Probes for identifying and characterizing kinase-substrate interactions.

-

Scaffolds for the development of targeted inhibitors.

This guide will provide a comprehensive overview of these roles, with a focus on practical applications and experimental methodologies.

Peptides as Substrates for Measuring Tyrosine Kinase Activity

A fundamental aspect of tyrosine kinase research is the quantification of their enzymatic activity. This is crucial for understanding their biological function, validating their role in disease, and screening for potential inhibitors. Synthetic peptides designed to mimic the phosphorylation site of a known substrate are widely used for this purpose.[10][11]

The Kinase Activity Assay

The most common method for measuring TK activity is the kinase assay, which can be performed using various formats, including radioactive and non-radioactive methods.[12] A generic workflow for a peptide-based kinase assay is illustrated below.

Caption: A generalized workflow for a peptide-based tyrosine kinase activity assay.

Experimental Protocol: Non-Radioactive Tyrosine Kinase Assay

This protocol provides a method for measuring the activity of a purified tyrosine kinase, such as c-Src, using a synthetic peptide substrate and an ELISA-based detection system.

Materials:

-

Purified active tyrosine kinase (e.g., c-Src).

-

Tyrosine Kinase Peptide Substrate (e.g., a peptide containing a known c-Src phosphorylation motif).[13]

-

ATP solution.

-

Kinase Assay Buffer (e.g., HEPES buffer, pH 7.5, containing MgCl₂, MnCl₂, DTT).

-

Anti-phosphotyrosine antibody conjugated to Horseradish Peroxidase (HRP).[12]

-

ELISA plate (e.g., streptavidin-coated for biotinylated peptides).

-

Wash Buffer (e.g., PBS with Tween-20).

-

TMB substrate.

-

Stop Solution (e.g., 1 M H₂SO₄).

-

Plate reader.

Procedure:

-

Peptide Immobilization: If using a biotinylated peptide, pre-coat a streptavidin plate with the peptide substrate and wash to remove any unbound peptide.

-

Kinase Reaction: a. Prepare a reaction mixture containing the kinase assay buffer, ATP, and the purified tyrosine kinase. b. Add the reaction mixture to the wells of the ELISA plate containing the immobilized peptide substrate. c. Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes) to allow for phosphorylation.

-

Detection: a. Stop the reaction by washing the plate thoroughly with Wash Buffer. b. Add the HRP-conjugated anti-phosphotyrosine antibody to each well and incubate at room temperature. c. Wash the plate to remove unbound antibody. d. Add TMB substrate and incubate until a blue color develops. e. Add Stop Solution to quench the reaction, turning the color to yellow.

-

Quantification: a. Measure the absorbance at 450 nm using a plate reader. The absorbance is directly proportional to the amount of phosphorylated peptide, and thus to the kinase activity.[12]

Quantitative Data: Inhibitor Screening

Peptide-based assays are instrumental in high-throughput screening for tyrosine kinase inhibitors. The potency of a candidate inhibitor is typically expressed as its half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

| Inhibitor Candidate | Target Kinase | Peptide Substrate | IC₅₀ (nM) |

| Dasatinib | c-Src | Poly(E₄Y) | 0.8 |

| Saracatinib (AZD0530) | c-Src | Poly(E₄Y) | 2.7 |

| Bosutinib (SKI-606) | c-Src | Poly(E₄Y) | 1.2 |

| Gefitinib | EGFR | EGFR-derived peptide | 37 |

| Erlotinib | EGFR | EGFR-derived peptide | 2 |

This table presents representative IC₅₀ values for known TKIs against their target kinases, as determined by peptide-based kinase assays. The specific values can vary based on the assay conditions and the peptide substrate used.

Role of Tyrosine Kinases in Signaling Pathways

Tyrosine kinases are central nodes in complex signaling networks that regulate cellular behavior. Non-receptor tyrosine kinases, like c-Src, are located in the cytoplasm and at the plasma membrane, where they relay signals from RTKs and other cell surface receptors.[8]

The c-Src Signaling Pathway

c-Src is involved in multiple signaling pathways that control cell proliferation, survival, migration, and invasion. Its activation can be initiated by various stimuli, including growth factors that activate RTKs like the Epidermal Growth Factor Receptor (EGFR) and the Platelet-Derived Growth Factor Receptor (PDGFR).

Caption: Simplified signaling pathway showing the activation of c-Src by RTKs and its downstream effects.

Upon activation, c-Src phosphorylates a wide array of downstream substrates, including:

-

Focal Adhesion Kinase (FAK): A key regulator of cell adhesion and migration. Phosphorylation of FAK by c-Src is a critical step in the disassembly of focal adhesions, which is required for cell movement.[8]

-

Ras/Raf/MEK/ERK Pathway: c-Src can activate this canonical pathway, which leads to the transcription of genes involved in cell proliferation.

-

PI3K/Akt Pathway: Activation of this pathway by c-Src promotes cell survival by inhibiting apoptosis.

-

STAT3: c-Src can directly phosphorylate and activate the transcription factor STAT3, which upregulates genes involved in proliferation and survival.

Methods for Studying Tyrosine Kinase Signaling

Elucidating the signaling pathways controlled by tyrosine kinases requires a combination of techniques to identify kinase substrates and measure changes in their phosphorylation status.

Western Blotting for Phospho-Proteins

Western blotting is a widely used technique to detect specific proteins in a complex mixture, such as a cell lysate. By using antibodies that specifically recognize the phosphorylated form of a protein, it is possible to assess the activation state of a signaling pathway.

Experimental Protocol: Western Blotting for Phospho-Src

Objective: To determine the level of active c-Src in cancer cells by detecting phosphorylation at Tyrosine 416 (Y416), a key autophosphorylation site.

Materials:

-

Cancer cell lines (e.g., with and without treatment with a c-Src inhibitor).

-

Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels and running buffer.

-

Transfer apparatus and PVDF membrane.

-

Blocking Buffer (e.g., 5% BSA in TBST).

-

Primary antibodies: Rabbit anti-phospho-Src (Y416) and Mouse anti-total-Src.

-

Secondary antibodies: HRP-conjugated anti-rabbit IgG and HRP-conjugated anti-mouse IgG.

-

Chemiluminescent substrate (ECL).

-

Imaging system.

Procedure:

-

Cell Lysis: Treat cells as required, then lyse them on ice using Lysis Buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay to ensure equal loading.[14]

-

SDS-PAGE: Denature protein lysates and separate them by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with Blocking Buffer to prevent non-specific antibody binding.

-

Antibody Incubation: a. Incubate the membrane with the primary anti-phospho-Src antibody overnight at 4°C. b. Wash the membrane, then incubate with the HRP-conjugated anti-rabbit secondary antibody.

-

Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Stripping and Reprobing: The membrane can be stripped of the first set of antibodies and reprobed with the anti-total-Src antibody to confirm equal loading of the c-Src protein.

Quantitative Data: Protein Expression in Cancer Cell Lines

The expression levels of tyrosine kinases can vary significantly across different cancer types and even between different cell lines of the same cancer. Quantitative methods like mass spectrometry-based proteomics can provide a global view of the "kinome."[15][16]

| Cell Line | Cancer Type | c-Src Expression (Relative Abundance) | EGFR Expression (Relative Abundance) |

| A431 | Squamous Carcinoma | Moderate | Very High |

| MCF-7 | Breast Cancer | Low | Moderate |

| MDA-MB-231 | Breast Cancer | High | High |

| HT-29 | Colon Cancer | High | Moderate |

| SW480 | Colon Cancer | Moderate | Low |

This table provides a qualitative summary of typical relative expression levels of c-Src and EGFR in commonly used cancer cell lines. Actual quantitative data can be obtained from proteomic databases.

Conclusion and Future Directions

Peptides are fundamental to the advancement of tyrosine kinase cancer research. As synthetic substrates, they enable robust and high-throughput assays for kinase activity, which are essential for basic research and drug discovery.[11][17] As tools for studying signaling, they help to unravel the complex networks that drive cancer progression.

The future of this field will likely see the development of more sophisticated peptide-based tools. These may include:

-

Peptide-based Biosensors: Engineered peptides that change their fluorescent properties upon phosphorylation could allow for the real-time monitoring of kinase activity within living cells.

-

Peptide Inhibitors: While small molecule TKIs have been highly successful, peptides offer the potential for greater specificity and the ability to target protein-protein interactions that are difficult to disrupt with small molecules.

-

Peptidomimetics: Chemically modified peptides with improved stability and cell permeability could overcome the traditional limitations of peptides as therapeutic agents.

By continuing to leverage the versatility of peptides, researchers and drug developers will be better equipped to understand the role of tyrosine kinases in cancer and to design the next generation of targeted therapies.

References

- 1. Tyrosine kinase - Wikipedia [en.wikipedia.org]

- 2. Tyrosine kinase – Role and significance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sinobiological.com [sinobiological.com]

- 4. preprints.org [preprints.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. A History of Cancer Research: Tyrosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. Assay of Tyrosine Kinases Using Synthetic Peptides_实验方法 [protocol.everlab.net]

- 11. conservancy.umn.edu [conservancy.umn.edu]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Identification of high-performing antibodies for tyrosine-protein kinase SYK for use in Western Blot, immunoprecipitation and immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantitative Profiling of Protein Tyrosine Kinases in Human Cancer Cell Lines by Multiplexed Parallel Reaction Monitoring Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Quantitative Profiling of Protein Tyrosine Kinases in Human Cancer Cell Lines by Multiplexed Parallel Reaction Monitoring Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Generic Tyrosine Kinase Substrate: KVEKIGEGTYGVVYK

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of a widely used generic tyrosine kinase substrate peptide, commonly referred to as Tyrosine Kinase Peptide 1. This peptide, with the sequence KVEKIGEGTYGVVYK, serves as a versatile tool for studying the activity of a broad range of protein tyrosine kinases (PTKs).[1][2] Its utility spans basic research to high-throughput screening for kinase inhibitors.[3]

Introduction to Generic Tyrosine Kinase Substrates

Protein tyrosine kinases play a pivotal role in cellular signaling pathways by catalyzing the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins.[4] This post-translational modification is a fundamental mechanism for regulating cellular processes such as growth, differentiation, and metabolism.[3][4] Dysregulation of tyrosine kinase activity is a hallmark of many diseases, including cancer, making them critical targets for drug development.[4][5]

Generic kinase substrates are synthetic peptides designed to be phosphorylated by a wide array of kinases.[1][2] They are invaluable tools for in vitro kinase assays, enabling researchers to measure kinase activity, determine inhibitor potency, and screen for novel therapeutic compounds.[6][7] While natural protein substrates are often specific to a particular kinase, generic substrates provide a convenient and standardized method for assessing the activity of various tyrosine kinases. Another common generic substrate is Poly (Glu, Tyr), a random co-polymer.[8][9][10] However, peptide substrates with a defined sequence, such as KVEKIGEGTYGVVYK, offer greater homogeneity and reproducibility.

The peptide KVEKIGEGTYGVVYK is derived from the sequence of p34cdc2 (amino acids 6-20) and is a well-established substrate for Src family kinases and other tyrosine kinases.[11]

Quantitative Data

The efficiency of a kinase-substrate interaction is characterized by the Michaelis-Menten kinetic parameters: the Michaelis constant (Km) and the maximum velocity (Vmax). Km represents the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the substrate's affinity for the enzyme. Vmax is the maximum rate of the reaction when the enzyme is saturated with the substrate.

| Kinase | Peptide Substrate | Km (mM) | Vmax (nmol/min/mg) | Reference |

| pp60c-src | EFEYAFF (a semi-optimized peptide) | 0.21 | 680 | [12] |

Note: The peptide EFEYAFF is presented here as an example of a systematically optimized substrate for pp60c-src, highlighting the kinetic parameters that can be achieved. While specific Km and Vmax values for KVEKIGEGTYGVVYK with a broad panel of kinases are not cited in the provided results, its widespread use as a generic substrate indicates it is effectively phosphorylated by numerous tyrosine kinases.

Experimental Protocols

The following sections detail standardized protocols for utilizing the KVEKIGEGTYGVVYK peptide in common kinase assay formats.

This protocol describes a classic method for measuring kinase activity using a radiolabeled ATP analog.

Materials:

-

This compound (KVEKIGEGTYGVVYK)

-

Active Tyrosine Kinase

-

Kinase Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35)

-

[γ-³²P]ATP

-

ATP Solution (10 mM)

-

Phosphocellulose Paper

-

Wash Buffer (e.g., 0.75% Phosphoric Acid)

-

Scintillation Counter and Scintillation Fluid

-

Stop Solution (e.g., 30% Acetic Acid)

Procedure:

-

Prepare the Kinase Reaction Mix: In a microcentrifuge tube, combine the kinase reaction buffer, the desired concentration of this compound, and the active tyrosine kinase.

-

Initiate the Reaction: Add [γ-³²P]ATP to the reaction mix to a final concentration that is near the Km for the kinase, if known. A common starting concentration is 100 µM.

-

Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop the Reaction: Terminate the reaction by adding a stop solution or by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the Phosphocellulose Paper: Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.

-

Quantify Phosphorylation: Place the washed phosphocellulose paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

This protocol outlines a high-throughput method for screening kinase inhibitors.

Materials:

-

This compound (KVEKIGEGTYGVVYK)

-

Active Tyrosine Kinase

-

Kinase Reaction Buffer

-

ATP

-

Test Compounds (Potential Inhibitors) dissolved in DMSO

-

Luminescence-based Kinase Assay Kit (e.g., Kinase-Glo®)

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Prepare Reagents: Prepare the kinase, peptide substrate, and ATP solutions in the kinase reaction buffer.

-

Dispense Test Compounds: Add a small volume of the test compounds at various concentrations (and a DMSO control) to the wells of the microplate.

-

Add Kinase and Substrate: Add the kinase and this compound to the wells.

-

Initiate the Reaction: Add ATP to all wells to start the kinase reaction.

-

Incubation: Incubate the plate at room temperature for the optimized reaction time.

-

Measure ATP Depletion: Add the luminescence-based kinase assay reagent to the wells. This reagent measures the amount of remaining ATP. The luminescence signal is inversely proportional to the kinase activity.

-

Read Luminescence: Measure the luminescence signal using a luminometer.

-

Data Analysis: Calculate the percent inhibition for each test compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).

Visualizations

The following diagram illustrates a simplified, generic signaling pathway initiated by the activation of a receptor tyrosine kinase (RTK).

References

- 1. AddexBio Product Detail - this compound - (5-FAM) labeled [addexbio.com]

- 2. This compound [KVEKIGEGTYGVVYK] - 5 mg [anaspec.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Tyrosine kinase - Wikipedia [en.wikipedia.org]

- 5. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides | Springer Nature Experiments [experiments.springernature.com]

- 7. Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sinobiological.com [sinobiological.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. usbio.net [usbio.net]

- 12. A synthetic peptidic substrate of minimal size and semioptimal sequence for the protein tyrosine kinase pp60c-src - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tyrosine Kinase Peptide 1: A Substrate for c-Src Family Kinases

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Src proto-oncogene, a non-receptor tyrosine kinase, is a pivotal regulator of a myriad of cellular processes, including proliferation, differentiation, survival, and migration. Its dysregulation is frequently implicated in the progression of various human cancers, making it a prime target for therapeutic intervention. Understanding the kinetics and substrate specificity of c-Src is paramount for the development of novel inhibitors and diagnostic tools. This technical guide provides a comprehensive overview of Tyrosine Kinase Peptide 1, a widely utilized substrate for assaying the activity of c-Src family kinases.

This compound, with the sequence KVEKIGEGTYGVVYK , is derived from the p34cdc2 protein and has been identified as a specific and efficient substrate for c-Src family kinases[1]. Its defined sequence and reliable phosphorylation by c-Src make it an invaluable tool for in vitro kinase assays, inhibitor screening, and mechanistic studies.

Biochemical Properties and Specificity

This compound serves as an exemplary substrate for c-Src due to the presence of a consensus phosphorylation sequence recognized by the kinase. The central tyrosine (Y) residue is the site of phosphorylation, and the surrounding amino acids provide the necessary recognition motifs for the c-Src kinase domain. While it is a generic substrate for various tyrosine protein kinases, it has been shown to be particularly effective for the Src family[1].

Quantitative Data Presentation

| Peptide Substrate Sequence | Km (µM) | Vmax (nmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| AEEEIYGEFEAKKKK | ~5-50 | - | - | - | [2] |

| EFEYAFF | 210 | 680 | - | - | [3] |

| IYGEFKKK | - | - | - | - |

Note: The kinetic parameters for peptide substrates are highly dependent on the specific assay conditions (e.g., ATP concentration, buffer composition, temperature). The values presented above should be considered as a reference. Researchers are encouraged to determine these parameters under their specific experimental conditions.

Signaling Pathways Involving c-Src

c-Src is a central node in numerous signaling pathways that are critical for normal cellular function and are often hijacked in disease states. Upon activation by various upstream signals, such as growth factor receptors (e.g., EGFR, PDGFR), integrins, and G-protein coupled receptors, c-Src phosphorylates a multitude of downstream substrates. This initiates signaling cascades that regulate key cellular processes.

Below is a diagram illustrating a simplified, canonical c-Src signaling pathway leading to cell proliferation and survival.

Caption: Simplified c-Src signaling pathway.

Experimental Protocols

The following section provides a detailed methodology for a standard in vitro c-Src kinase assay using this compound as a substrate. This protocol can be adapted for various applications, including inhibitor screening and determining the kinetic parameters of c-Src.

In Vitro c-Src Kinase Assay using this compound

Objective: To measure the kinase activity of c-Src by quantifying the phosphorylation of this compound.

Materials:

-

Active c-Src enzyme

-

This compound (KVEKIGEGTYGVVYK)

-

Kinase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

-

ATP solution (prepare fresh)

-

[γ-³²P]ATP (for radioactive detection) or ADP-Glo™ Kinase Assay kit (Promega, for luminescence-based detection)

-

Phosphocellulose paper (for radioactive detection)

-

Stop solution (e.g., 75 mM phosphoric acid for radioactive detection)

-

Scintillation counter or luminometer

Procedure:

-

Prepare Kinase Reaction Master Mix: In a microcentrifuge tube on ice, prepare a master mix containing the kinase assay buffer, active c-Src enzyme, and this compound. The final concentrations should be optimized based on the specific activity of the enzyme and the desired assay sensitivity. A typical starting concentration for the peptide substrate is in the range of its Km, if known, or can be empirically determined (e.g., 100-200 µM).

-

Initiate the Kinase Reaction: Start the reaction by adding the ATP solution (containing a tracer amount of [γ-³²P]ATP if using the radioactive method) to the master mix. The final ATP concentration should be close to the Km for ATP for c-Src (typically in the low micromolar range) to ensure accurate kinetic measurements.

-

Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction, where product formation is proportional to time.

-

Terminate the Reaction:

-

Radioactive Method: Stop the reaction by spotting a portion of the reaction mixture onto a phosphocellulose paper strip. Immediately immerse the paper in a beaker containing the stop solution (75 mM phosphoric acid). Wash the paper strips three times with the stop solution to remove unincorporated [γ-³²P]ATP. Finally, wash with acetone and let it air dry.

-

Luminescence Method (ADP-Glo™): Follow the manufacturer's protocol to stop the kinase reaction and measure the amount of ADP produced.

-

-

Detection and Quantification:

-

Radioactive Method: Place the dried phosphocellulose paper in a scintillation vial with a scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.

-

Luminescence Method: Measure the luminescence signal using a luminometer. The signal is directly proportional to the amount of ADP generated, which corresponds to the kinase activity.

-

-

Data Analysis: Calculate the amount of phosphate incorporated into the peptide substrate based on the specific activity of the [γ-³²P]ATP or the standard curve for the ADP-Glo™ assay. Express the kinase activity in appropriate units (e.g., pmol/min/µg of enzyme).

Below is a workflow diagram for the described radioactive kinase assay.

Caption: Radioactive c-Src kinase assay workflow.

Applications in Drug Discovery

The use of this compound in a robust and reproducible in vitro c-Src kinase assay provides a powerful platform for high-throughput screening (HTS) of small molecule libraries to identify potential c-Src inhibitors. Compounds that reduce the phosphorylation of the peptide are selected as primary hits for further characterization.

The logical relationship for a primary inhibitor screen is depicted in the diagram below.

Caption: Logic flow for c-Src inhibitor screening.

Conclusion

This compound is a valuable and well-characterized tool for the study of c-Src family kinases. Its specificity and efficiency as a substrate make it ideal for a range of applications, from basic research into kinase function to high-throughput screening for novel cancer therapeutics. The protocols and data presented in this guide are intended to provide researchers with a solid foundation for utilizing this important reagent in their work. Further characterization of its kinetic properties will undoubtedly enhance its utility and contribute to a deeper understanding of c-Src biology.

References

Understanding the Function of Tyrosine Kinase Peptide 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrosine Kinase Peptide 1 (TKP1), a synthetic peptide with the sequence KVEKIGEGTYGVVYK, serves as a crucial tool in the study of protein tyrosine kinases (PTKs). Derived from amino acid residues 6-20 of p34cdc2, TKP1 is widely recognized as a generic substrate for a variety of PTKs, most notably for the Src family kinases.[1][2] Its well-defined sequence and consistent performance in kinase assays make it an invaluable reagent for kinase activity screening, inhibitor profiling, and fundamental research into signal transduction pathways. This guide provides an in-depth overview of the core function of TKP1, methodologies for its use in key experiments, and a summary of relevant data.

Core Function and Mechanism of Action

This compound functions as a substrate for protein tyrosine kinases. PTKs are a class of enzymes that catalyze the transfer of a phosphate group from ATP to the tyrosine residues of specific proteins. This phosphorylation event acts as a molecular switch, modulating protein function and propagating cellular signals. TKP1, with its exposed tyrosine residue within a consensus sequence, is readily recognized and phosphorylated by the catalytic domain of many tyrosine kinases.

The primary application of TKP1 is in in vitro kinase assays. In a typical assay, TKP1 is incubated with a purified kinase, and the extent of its phosphorylation is measured as a direct readout of the kinase's enzymatic activity. This allows researchers to:

-

Determine the specific activity of a purified kinase.

-

Screen compound libraries for potential kinase inhibitors.

-

Characterize the kinetic parameters of a kinase-substrate interaction.

-

Investigate the impact of mutations or post-translational modifications on kinase activity.

Quantitative Data Presentation

The utility of this compound is underscored by its application in quantitative assays. Below are tables summarizing typical data obtained in such experiments.

| Parameter | Value | Unit | Notes |

| Molecular Weight | ~1670 | Da | The precise molecular weight may vary slightly based on salt form (e.g., acetate).[3] |

| Amino Acid Sequence | KVEKIGEGTYGVVYK | A 15-amino acid peptide. | |

| Typical Concentration in Assays | 250 | µM | This concentration is often used in in vitro kinase assays to ensure substrate availability.[4] |

| Phosphorylation Site | Tyrosine (Y) | The single tyrosine residue in the sequence is the target for phosphorylation by tyrosine kinases. |

Table 1: Physicochemical Properties of this compound

| Kinase | Substrate | Condition | Result | Reference |

| Lck | TKP1 | In the presence of active PKCε | A significant increase in the phosphorylation of TKP1 by GST-Lck was observed, indicating that PKCε-mediated phosphorylation of Lck enhances its kinase activity towards this substrate.[5] | [5] |

| c-Src | TKP1 | In vitro kinase assay with [γ-32P]ATP | TKP1 was effectively phosphorylated by purified active c-Src, demonstrating its utility as a control substrate to measure the kinase's activity. The incorporation of the radiolabel was quantified to determine the extent of phosphorylation.[6] | [6] |

| Fyn | GST-DCC-C and TKP1 | In vitro kinase assay | Active Fyn kinase was shown to phosphorylate the cytoplasmic domain of DCC. In parallel experiments, TKP1 (referred to as Src substrate peptide) was used to confirm the activity of the kinase, highlighting its role as a reliable positive control substrate for Src family kinases.[7] | [7] |

Table 2: Examples of Experimental Use and Observed Outcomes for this compound

Experimental Protocols

The following section details a representative methodology for an in vitro kinase assay using this compound, based on protocols described in the literature.[5][6][7]

In Vitro Kinase Assay Using [γ-³²P]ATP

This protocol is designed to measure the activity of a purified tyrosine kinase (e.g., c-Src, Lck) using TKP1 as a substrate and radiolabeled ATP to detect phosphorylation.

Materials:

-

Purified active tyrosine kinase

-

This compound (TKP1)

-

Kinase reaction buffer (e.g., 100 mM Tris, pH 7.2, 125 mM MgCl₂, 25 mM MnCl₂, 2 mM EGTA, 0.25 mM sodium orthovanadate)[7]

-

[γ-³²P]ATP

-

10% Trichloroacetic acid (TCA)

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Acetone

-

Scintillation vials and scintillation counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mixture. The final volume and concentrations should be optimized for the specific kinase being assayed. A typical reaction might include:

-

Kinase reaction buffer

-

Purified active kinase (e.g., 10 ng/µl)

-

This compound (e.g., to a final concentration of 250 µM)

-

[γ-³²P]ATP (e.g., 5-10 µCi) and unlabeled ATP (e.g., 10 µM)

-

-

Initiation and Incubation: Initiate the reaction by adding the [γ-³²P]ATP mixture. Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.

-

Reaction Termination: Stop the reaction by adding an equal volume of ice-cold 10% TCA.

-

Substrate Capture: Spot a portion of the reaction mixture onto a P81 phosphocellulose paper square. The phosphorylated peptide will bind to the negatively charged paper.

-

Washing: Wash the P81 paper squares extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP. Perform several washes (e.g., 3-4 times for 5-10 minutes each).

-

Final Rinse and Drying: Briefly rinse the P81 papers with acetone to facilitate drying. Allow the papers to air dry completely.

-

Quantification: Place the dry P81 paper squares into scintillation vials and measure the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are directly proportional to the kinase activity.

Visualizations

Signaling Pathway Context

While this compound is a generic substrate not specific to a single pathway, it is instrumental in dissecting signaling cascades involving tyrosine kinases. The diagram below illustrates a simplified, generic signaling pathway where a receptor tyrosine kinase (RTK), upon ligand binding, activates a non-receptor tyrosine kinase like Src. TKP1 would be used in an in vitro setting to measure the activity of Src in this context.

A generic signaling pathway involving a receptor tyrosine kinase and Src, where TKP1 is used to assay Src activity.

Experimental Workflow

The following diagram outlines the logical flow of the in vitro kinase assay described in the experimental protocols section.

Workflow for an in vitro kinase assay using this compound and radiolabeled ATP.

Conclusion

This compound is a fundamental tool for the study of tyrosine kinase activity. Its defined sequence and broad utility as a substrate make it an essential component of experimental workflows in academic research and drug discovery. The methodologies and data presented in this guide provide a framework for the effective application of TKP1 in quantifying kinase activity and exploring the intricate roles of tyrosine kinases in cellular signaling.

References

- 1. Src Substrate Peptide | 12-140 [merckmillipore.com]

- 2. The Generality of Kinase-Catalyzed Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. korambiotech.com [korambiotech.com]

- 4. Label-free fluorescence detection of kinase activity using a gold nanoparticle based indicator displacement assay - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02052A [pubs.rsc.org]

- 5. JCI - Formation of protein kinase Cε-Lck signaling modules confers cardioprotection [jci.org]

- 6. Evaluation of targeting c-Src by the RGT-containing peptide as a novel antithrombotic strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Tyrosine Kinase Peptide 1: A Technical Guide to its Application in Phosphorylation Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosine Kinase Peptide 1, with the amino acid sequence KVEKIGEGTYGVVYK, is a synthetic peptide derived from amino acid residues 6-20 of p34cdc2.[1][2] This peptide has emerged as a valuable tool in the study of protein tyrosine kinases (PTKs), a large and diverse family of enzymes that play critical roles in cellular signaling. Dysregulation of PTK activity is a hallmark of numerous diseases, including cancer, making them a major focus of drug discovery and development.[3] This technical guide provides an in-depth overview of this compound, its biochemical properties, and its application in various experimental assays for studying tyrosine kinase activity and inhibition.

Biochemical Properties and Specificity

This compound serves as a versatile substrate for a variety of tyrosine kinases. It is particularly recognized as an efficient and specific substrate for Src family kinases.[4] Studies have demonstrated that Src family members, including pp60c-src, p56lyn, p56lck, and p55fyn, efficiently phosphorylate this peptide, while non-Src related tyrosine kinases such as the epidermal growth factor receptor (EGFR) kinase and Abl kinase show negligible activity towards it.[4] The specificity of this peptide for Src family kinases makes it an excellent tool for dissecting the activity of this important class of enzymes in complex biological samples.

Quantitative Kinase Activity Data

The efficiency of phosphorylation of this compound by a specific kinase can be quantified by determining the Michaelis-Menten kinetic parameters, Km and Vmax. These values provide insights into the affinity of the kinase for the substrate and the maximum rate of the phosphorylation reaction, respectively.

| Kinase | Peptide Substrate | Km (µM) | Vmax (pmol/µg x min) | Notes |

| Recombinant human Src | KVEKIGEGTYGVVYK | 100 | Not explicitly stated | The enzymatic activity of recombinant human Src was assessed using a luminescent assay measuring ADP release. A fixed concentration of 100 µM of the synthetic peptide was used in the assay.[5] |

| pp60c-src | Angiotensin I | 6,800 | 7-15 fold lower than neuroblastoma pp60c-src | This data is for a different peptide substrate (Angiotensin I) and is provided for comparative purposes to highlight the range of kinetic values observed for Src kinase with different substrates. The Vmax was significantly higher in neuroblastoma cells compared to fibroblasts.[6] |

| SrcCD (wild-type) | A different peptide substrate | 494 | Not specified | This kinetic parameter was determined for the catalytic domain of Src with a different peptide substrate, indicating the variability of Km values depending on the substrate sequence.[7] |

Experimental Protocols

This compound can be utilized in a variety of assay formats to measure kinase activity and to screen for potential inhibitors. The choice of assay depends on the specific research question, available equipment, and throughput requirements.

Radiometric Kinase Assay using [γ-³²P]ATP

This is a traditional and highly sensitive method for quantifying kinase activity.

Principle: This assay measures the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP onto the tyrosine residue of the peptide substrate. The phosphorylated peptide is then separated from the unincorporated [γ-³²P]ATP, and the radioactivity is quantified.

Materials:

-

This compound (Substrate)

-

Active Tyrosine Kinase (e.g., recombinant Src)

-

[γ-³²P]ATP

-

Kinase Reaction Buffer (e.g., 60 mM HEPES-NaOH, pH 7.5, 3 mM MgCl₂, 3 mM MnCl₂, 3 µM Na-orthovanadate, 1.2 mM DTT)[8]

-

Phosphocellulose paper (e.g., P81)

-

Wash Buffer (e.g., 0.5% phosphoric acid)

-

Scintillation counter and scintillation fluid

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing the kinase reaction buffer, this compound (typically at a concentration around its Km or higher), and the active kinase.

-

Initiate Reaction: Start the reaction by adding [γ-³²P]ATP. The final ATP concentration should be optimized for the specific kinase.

-

Incubation: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a defined period, ensuring the reaction is in the linear range.

-

Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto a phosphocellulose paper disc. The peptide, being positively charged, will bind to the negatively charged paper.

-

Washing: Wash the phosphocellulose paper discs extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.

-

Quantification: Place the dried phosphocellulose paper discs in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

Non-Radioactive Kinase Assay: ELISA-Based

This method offers a safer and more convenient alternative to the radiometric assay.

Principle: This assay utilizes a phosphotyrosine-specific antibody to detect the phosphorylated peptide. The peptide is typically biotinylated to allow for its capture on a streptavidin-coated plate.

Materials:

-

Biotinylated this compound

-

Active Tyrosine Kinase

-

ATP

-

Kinase Reaction Buffer

-

Streptavidin-coated 96-well plates

-

Anti-phosphotyrosine antibody conjugated to an enzyme (e.g., HRP)

-

Substrate for the conjugated enzyme (e.g., TMB for HRP)

-

Stop Solution

-

Plate reader

Procedure:

-

Kinase Reaction: Perform the kinase reaction in a tube or a separate plate as described in the radiometric assay, but using non-radiolabeled ATP.

-

Capture: Add the reaction mixture to the wells of a streptavidin-coated plate and incubate to allow the biotinylated peptide to bind.

-

Washing: Wash the plate to remove the kinase, ATP, and other reaction components.

-

Detection: Add the anti-phosphotyrosine antibody-enzyme conjugate and incubate.

-

Washing: Wash the plate to remove unbound antibody.

-

Signal Development: Add the enzyme substrate and incubate until a color change is observed.

-

Stop and Read: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a plate reader. The signal intensity is proportional to the amount of phosphorylated peptide.[9][10]

Non-Radioactive Kinase Assay: Luminescence-Based (ADP-Glo™)

This homogeneous assay format is well-suited for high-throughput screening.

Principle: This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. The ADP is converted to ATP, which is then used in a luciferase-luciferin reaction to generate a luminescent signal.

Materials:

-

This compound

-

Active Tyrosine Kinase

-

ATP

-

Kinase Reaction Buffer

-

ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

-

Luminometer

Procedure:

-

Kinase Reaction: Set up the kinase reaction in a multi-well plate.

-

Stop and Deplete ATP: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP.

-

Generate Luminescence: Add the Kinase Detection Reagent, which converts the ADP generated to ATP and contains luciferase and luciferin to produce a luminescent signal.

-

Read Signal: Measure the luminescence using a luminometer. The light output is directly proportional to the amount of ADP produced and thus to the kinase activity.

Signaling Pathways and Visualization

This compound is derived from p34cdc2 (also known as CDK1), a key regulator of the cell cycle.[1] The kinases that phosphorylate this peptide, particularly Src family kinases, are central players in a multitude of signaling pathways that control cell growth, proliferation, differentiation, and survival.

cdc2/CDK1 Signaling Pathway

cdc2/CDK1 is a serine/threonine kinase, but its regulation and the pathways it controls are intricately linked with tyrosine phosphorylation. For instance, the activity of cdc2/CDK1 itself is regulated by phosphorylation on tyrosine residues. Furthermore, the peptide sequence from cdc2 is recognized and phosphorylated by tyrosine kinases, suggesting potential crosstalk between these signaling pathways.

Src Kinase Signaling Pathway

Src is a non-receptor tyrosine kinase that is activated by a variety of extracellular signals, including growth factors and integrin-mediated cell adhesion. Once activated, Src phosphorylates a wide range of downstream substrates, initiating signaling cascades that regulate critical cellular processes.

Experimental Workflow for Kinase Inhibitor Screening

This compound is an ideal substrate for high-throughput screening of potential kinase inhibitors. The following workflow outlines a typical screening process using a luminescence-based assay.

Conclusion

This compound is a well-characterized and versatile tool for the study of tyrosine kinase activity, particularly for Src family kinases. Its specificity, combined with its compatibility with a range of assay formats, makes it an invaluable reagent for both basic research and drug discovery applications. The detailed protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers seeking to utilize this peptide in their phosphorylation studies.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Comparison of kinetic constants for phosphory - Mammals - BNID 110570 [bionumbers.hms.harvard.edu]

- 3. A synthetic peptide derived from p34cdc2 is a specific and efficient substrate of src-family tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A back-door insight into the modulation of Src kinase activity by the polyamine spermidine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Src regulated by C-terminal phosphorylation is monomeric - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Peptide and protein phosphorylation by protein tyrosine kinase Csk: insights into specificity and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Fast Method to Monitor Tyrosine Kinase Inhibitor Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Michaelis–Menten kinetics - Wikipedia [en.wikipedia.org]

- 10. Structural basis of specific and efficient phosphorylation of peptides derived from p34cdc2 by a pp60src-related protein tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Tyrosine Kinase Peptide 1 for In Vitro Kinase Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein tyrosine kinases (PTKs) are a large family of enzymes crucial for mediating signal transduction pathways that control fundamental cellular processes, including growth, differentiation, proliferation, and apoptosis.[1][2][3] Dysregulation of PTK activity is often implicated in various diseases, particularly cancer, making them significant targets for therapeutic drug development.[2][4] In vitro kinase assays are indispensable tools for studying kinase function and for the high-throughput screening of potential inhibitors. A key component of these assays is a suitable substrate that can be phosphorylated by the kinase.

"Tyrosine Kinase Peptide 1" is a term often used to refer to a generic or universal substrate for protein tyrosine kinases. A widely used substrate that fits this description is the synthetic random polymer Poly (Glu, Tyr) in a 4:1 ratio (Poly(4:1 Glu, Tyr)).[5][6][7] This peptide contains numerous tyrosine residues within a negatively charged glutamic acid backbone, making it an effective substrate for a broad range of PTKs, including both receptor tyrosine kinases (e.g., EGFR) and non-receptor tyrosine kinases (e.g., Src).[7][8] Other specific peptide sequences, such as the c-Src substrate peptide (KVEKIGEGTYGVVYK), are also utilized for specific kinase families.[9][10]

Principle of the Assay

The fundamental principle of an in vitro tyrosine kinase assay is to measure the transfer of a phosphate group from a donor molecule, typically adenosine triphosphate (ATP), to a tyrosine residue on a peptide or protein substrate, catalyzed by a specific tyrosine kinase. The extent of this phosphorylation event can be quantified using various detection methods, providing a measure of the kinase's activity. This system allows for the characterization of enzyme kinetics and the evaluation of inhibitory compounds.

Quantitative Data and Typical Assay Parameters

The optimal conditions for a kinase assay are dependent on the specific kinase, substrate, and detection platform being used. However, general concentration ranges can be established. The following table summarizes typical parameters for an in vitro kinase assay using a generic tyrosine kinase peptide substrate like Poly(4:1 Glu, Tyr).

| Parameter | Typical Value/Range | Notes |

| Kinase Concentration | 0.5 - 10 ng/µL | This is highly dependent on the specific activity of the kinase preparation. The concentration should be optimized to ensure the reaction is in the linear range. |

| Peptide Substrate Conc. | 0.1 - 1.0 mg/mL | For Poly(Glu, Tyr), a concentration of 0.2 mg/mL is often sufficient for a majority of PTKs.[11] For specific peptide substrates, concentrations are typically in the µM range. |

| ATP Concentration | 10 - 200 µM | Often set near the Michaelis constant (Km) for ATP for the specific kinase to allow for competitive inhibitor studies.[12] |

| MgCl₂ Concentration | 5 - 20 mM | A required cofactor for the kinase, acting as a chelate for ATP. |

| MnCl₂ Concentration | 2 - 20 mM | Sometimes included as it can enhance the activity of certain tyrosine kinases.[8][13] |

| Reaction Temperature | 30°C - 37°C | The optimal temperature can vary between kinases. Room temperature (20-25°C) is also common.[11][12] |

| Incubation Time | 30 - 60 minutes | Should be set within the linear range of the reaction, where product formation is proportional to time.[11] |

Experimental Protocols

A variety of detection methods are available for in vitro kinase assays, ranging from traditional radiometric assays to more modern, safer, and high-throughput luminescence, fluorescence, and antibody-based methods. Below is a detailed protocol for a common, non-radiometric, luminescence-based assay using the ADP-Glo™ Kinase Assay principle.

Protocol: In Vitro Tyrosine Kinase Assay using ADP-Glo™ Detection

The ADP-Glo™ Kinase Assay is a universal, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[14][15] The assay is performed in two steps: first, the kinase reaction occurs, and then the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is used to drive a luciferase/luciferin reaction, producing a light signal that is proportional to kinase activity.[14][16]

Materials and Reagents:

-

Active Tyrosine Kinase (e.g., c-Src, EGFR)

-

Tyrosine Kinase Peptide Substrate (e.g., Poly(4:1 Glu, Tyr))

-

ATP Solution (e.g., 10 mM stock)

-

Kinase Reaction Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)[16]

-

ADP-Glo™ Reagent (Promega)

-

Kinase Detection Reagent (Promega)

-

Nuclease-free water

-

White, opaque 96-well or 384-well plates suitable for luminescence

-

Multichannel pipettes

-

Plate-reading luminometer

Procedure:

-

Reagent Preparation:

-

Prepare 2X Kinase Reaction Buffer.

-

Prepare a 2X solution of the Tyrosine Kinase Peptide substrate in nuclease-free water or 1X Kinase Buffer.

-

Prepare a 2X solution of ATP at the desired final concentration in nuclease-free water.

-

Prepare a 1X solution of the tyrosine kinase in 1X Kinase Buffer. Dilute the enzyme on ice just before use.

-

-

Kinase Reaction Setup (example for a 10 µL reaction):

-

In a white 384-well plate, add the components in the following order:

-

2.5 µL of nuclease-free water

-

2.5 µL of 2X Peptide Substrate/ATP mix

-

5 µL of 2X Kinase solution

-

-

For inhibitor screening: Add 2.5 µL of the inhibitor compound at 4X final concentration and 2.5 µL of 4X kinase solution. Initiate the reaction by adding 5 µL of 2X Peptide Substrate/ATP mix.

-

Include "no kinase" and "no substrate" controls to determine background signal.

-

-

Incubation:

-

Mix the plate gently.

-

Incubate the reaction at 30°C for 60 minutes. The time should be optimized to remain within the linear range of the assay (<20% ATP consumption).

-

-

ATP Depletion:

-

Equilibrate the ADP-Glo™ Reagent and the plate to room temperature.

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Mix the plate and incubate for 40 minutes at room temperature.[16]

-

-

ADP Detection and Signal Generation:

-

Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and generates a luminescent signal.

-

Mix the plate and incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[16]

-

-

Data Measurement:

-

Measure the luminescence of each well using a plate-reading luminometer. The signal (in Relative Light Units, RLU) is directly proportional to the amount of ADP generated and thus to the kinase activity.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for an in vitro kinase assay using a peptide substrate and a luminescence-based detection method like ADP-Glo™.

Caption: Workflow for a typical in vitro tyrosine kinase assay.

Representative Signaling Pathway: EGFR